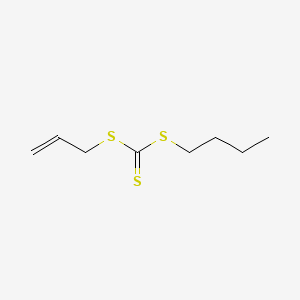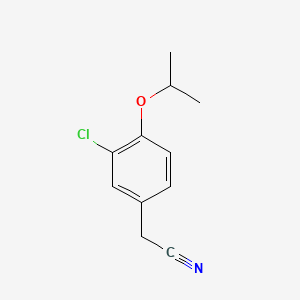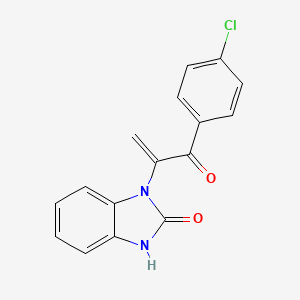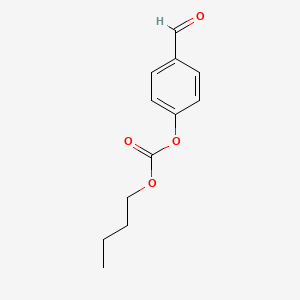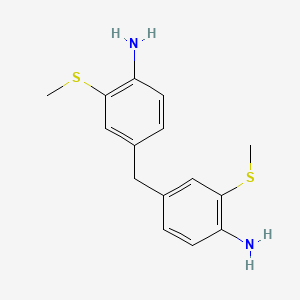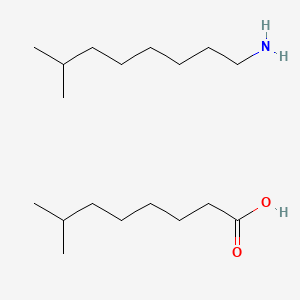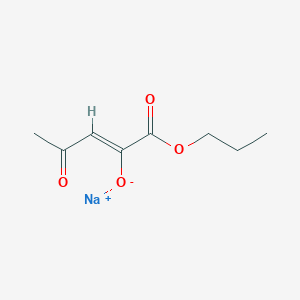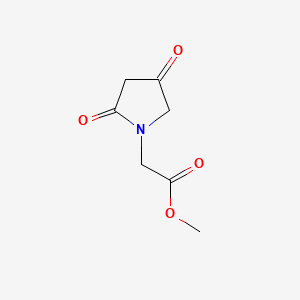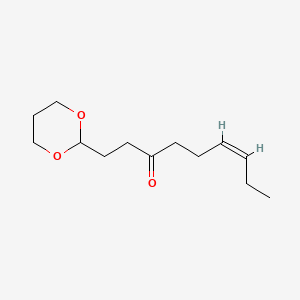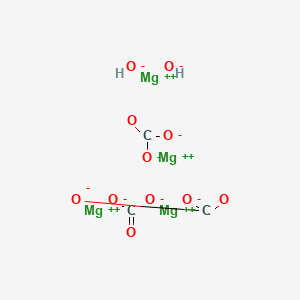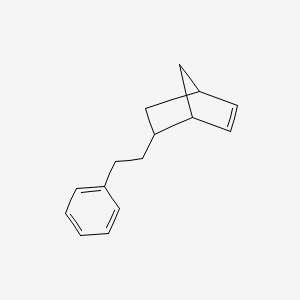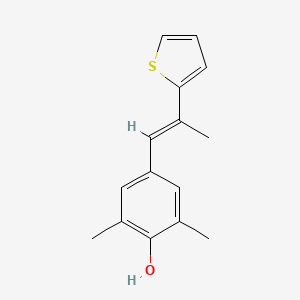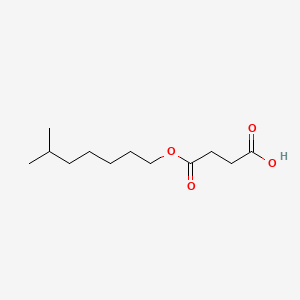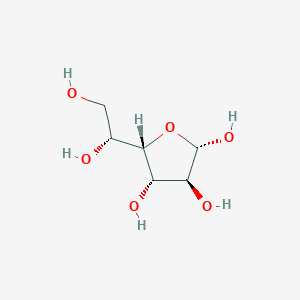
alpha-D-Idofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Idofuranose: is a type of furanose sugar, which is a five-membered ring structure containing an oxygen atom. It is a stereoisomer of D-idose, where the carbon bearing the anomeric hydroxy group has an alpha configuration at the anomeric center . This compound is less common compared to other furanose sugars but plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Idofuranose can be synthesized through several methods. One common approach involves the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, followed by regioselective protection and epimerization steps . Another method includes the preparation of 3-O-benzyl-1,2-O-isopropylidene-alpha-L-idofuranose, which involves protecting the hydroxyl groups and subsequent chemical modifications .
Industrial Production Methods: Industrial production of this compound is less common and typically involves similar synthetic routes as laboratory methods but on a larger scale. The use of advanced catalytic processes and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the furanose ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, ethers, and alcohols, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Idofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycopolymers.
Biology: It plays a role in studying carbohydrate metabolism and enzyme interactions.
Medicine: this compound derivatives are explored for their potential antibacterial and antiviral properties.
Industry: It is used in the development of biodegradable polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism by which alpha-D-Idofuranose exerts its effects involves its interaction with various enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, leading to the formation of glycosidic bonds. The specific pathways and molecular targets depend on the particular application and the derivative of this compound being studied .
Vergleich Mit ähnlichen Verbindungen
D-Idofuranose: The furanose form of D-idose, which is an enantiomer of alpha-D-Idofuranose.
Beta-D-Idofuranose: Another stereoisomer of D-idose with a beta configuration at the anomeric center.
Alpha-D-Ribofuranose: A similar furanose sugar commonly found in nucleotides and nucleic acids.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its distinct configuration at the anomeric center makes it suitable for specific synthetic and research applications that other furanose sugars may not fulfill.
Eigenschaften
CAS-Nummer |
41847-67-0 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 |
InChI-Schlüssel |
AVVWPBAENSWJCB-URLGYRAOSA-N |
Isomerische SMILES |
C([C@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


